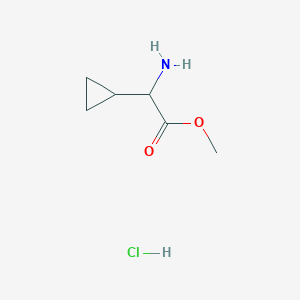

Methyl 2-amino-2-cyclopropylacetate hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2-amino-2-cyclopropylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676903 | |

| Record name | Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535936-86-8 | |

| Record name | Methyl amino(cyclopropyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-cyclopropylacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate hydrochloride

Executive Summary & Introduction

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic amino acid ester that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. As a derivative of glycine, its structure is distinguished by the presence of a cyclopropyl ring at the alpha-carbon. This feature is of high strategic importance in drug design. The cyclopropyl moiety imparts significant conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[1]

Furthermore, the cyclopropyl group is known to increase the metabolic stability of parent compounds by being resistant to common metabolic degradation pathways.[1] This can lead to improved pharmacokinetic profiles, such as a longer in-vivo half-life.[1] Consequently, incorporating this and similar cyclopropyl-containing fragments into drug candidates is a key strategy for addressing challenges in drug discovery, including enhancing potency, reducing off-target effects, and improving brain permeability. This guide provides a comprehensive overview of the physicochemical properties, a representative synthesis, analytical characterization, applications, and safety protocols for this compound.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. Accurate identification is crucial for regulatory and experimental consistency.

| Property | Value | Source(s) |

| IUPAC Name | methyl amino(cyclopropyl)acetate hydrochloride | [2] |

| Synonyms | Methyl 2-Amino-2-cyclopropaneacetate hydrochloride | [3] |

| CAS Number | 535936-86-8 | [3][4] |

| Molecular Formula | C₆H₁₂ClNO₂ | [4] |

| Molecular Weight | 165.62 g/mol | [4] |

| Physical Form | White to light brown solid | [5] |

| Purity | ≥97% (Typical) | [5] |

| SMILES | COC(=O)C(C1CC1)N.Cl | [4] |

| InChIKey | SRMSADQSMWKRRW-JEDNCBNOSA-N ((S)-enantiomer) |

Synthesis and Purification

While numerous proprietary methods exist, a robust and representative synthesis of racemic this compound can be achieved via a multi-step pathway starting from a common precursor, cyclopropanecarboxaldehyde. This approach leverages the well-established Strecker synthesis to form the α-amino nitrile, followed by hydrolysis and subsequent Fischer esterification.

Representative Synthetic Pathway

The overall transformation is depicted below. This pathway is illustrative of standard organic chemistry methodologies for the preparation of non-natural α-amino acid esters.

Caption: Representative synthesis workflow for the target compound.

Causality and Protocol Insights

-

Step 1: Strecker Synthesis: This is a classic and efficient method for producing α-amino acids from aldehydes. The reaction proceeds via the formation of an imine from the aldehyde and ammonia (generated in situ from ammonium chloride). The cyanide ion then acts as a nucleophile, attacking the imine to form the α-amino nitrile. The aqueous methanol solvent system is chosen to solubilize all reactants.

-

Step 2: Nitrile Hydrolysis: Strong acidic conditions (concentrated HCl) and heat are required to hydrolyze the stable nitrile group first to an amide and then to the carboxylic acid. This step simultaneously hydrolyzes the nitrile and protects the amino group as an ammonium salt, preventing side reactions.

-

Step 3: Fischer Esterification: This is an acid-catalyzed esterification. Using methanol as the solvent and a source of acid (either by bubbling HCl gas or using a reagent like thionyl chloride, SOCl₂) protonates the carboxylic acid carbonyl, making it more electrophilic for attack by methanol.[6] The reaction yields the methyl ester, and since it is performed in the presence of HCl, the final product is isolated directly as the stable hydrochloride salt.[7]

Experimental Protocol (Representative)

Materials: Cyclopropanecarboxaldehyde, sodium cyanide (NaCN), ammonium chloride (NH₄Cl), methanol (MeOH), concentrated hydrochloric acid (HCl), thionyl chloride (SOCl₂), diethyl ether.

Step 1: Synthesis of 2-amino-2-cyclopropylacetonitrile

-

In a well-ventilated fume hood, prepare a solution of ammonium chloride (1.1 eq) in water. Add this to a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.05 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile is typically carried forward without further purification.

Step 2: Synthesis of 2-amino-2-cyclopropylacetic acid hydrochloride

-

Add the crude α-amino nitrile from the previous step to an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and concentrate it under reduced pressure to remove excess HCl and water, yielding the crude amino acid hydrochloride salt.

Step 3: Synthesis of this compound

-

Suspend the crude 2-amino-2-cyclopropylacetic acid hydrochloride in anhydrous methanol.

-

Cool the suspension to 0 °C.

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise. The reaction is exothermic and generates HCl gas.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[6]

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization, typically by dissolving in a minimal amount of hot methanol and precipitating with cold diethyl ether. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): ~8.7 (bs, 3H, -NH₃⁺), ~3.75 (s, 3H, -OCH₃), ~3.4 (m, 1H, α-CH), ~1.1 (m, 1H, cyclopropyl-CH), ~0.7-0.5 (m, 4H, cyclopropyl-CH₂).[8] The broad singlet for the ammonium protons will exchange with D₂O. |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ (ppm): ~170 (-C=O), ~55 (α-C), ~52 (-OCH₃), ~12 (cyclopropyl-CH), ~5-7 (cyclopropyl-CH₂). |

| FT-IR | (KBr, cm⁻¹): ~2500-3000 (broad, -NH₃⁺ stretch), ~1740 (strong, C=O ester stretch), ~1200 (C-O stretch).[4] |

| Mass Spec. | ESI+: Calculated for C₆H₁₂NO₂⁺ [M+H]⁺: 130.08. Observed m/z would correspond to the free base. |

Causality: The ¹H NMR shows distinct regions: the downfield ammonium protons, the singlet for the electronically shielded methyl ester protons, and the complex, shielded multiplets for the cyclopropyl ring protons due to their unique geometry. The ¹³C NMR confirms the carbonyl carbon and the aliphatic carbons. IR spectroscopy is diagnostic for the key functional groups: the ammonium salt and the ester carbonyl.[3][9]

Applications in Research and Drug Development

The unique structural properties of this compound make it a highly sought-after building block in drug discovery.

Peptidomimetics and Conformational Constraint

Non-natural amino acids are incorporated into peptide sequences to create peptidomimetics with improved properties. The cyclopropyl group at the α-carbon severely restricts the rotational freedom around the peptide backbone (phi and psi angles).

-

Benefit: This conformational locking can force a peptide into a specific secondary structure (e.g., a turn or helix) that is optimal for binding to a biological target, thereby increasing potency.

-

Benefit: The constrained structure also makes the peptide less recognizable by proteases, significantly increasing its resistance to enzymatic degradation and extending its biological half-life.

Caption: Incorporation of a cyclopropyl-glycine unit restricts backbone flexibility.

Improving Metabolic Stability and Physicochemical Properties

The cyclopropane ring is a bioisostere for other groups (like a gem-dimethyl or vinyl group) but is generally more stable towards oxidative metabolism.

-

Benefit: Replacing a metabolically labile part of a drug molecule with a cyclopropyl group can block metabolic pathways, reducing clearance and improving oral bioavailability.[1]

-

Benefit: The small, lipophilic nature of the cyclopropyl group can also be used to fine-tune a molecule's overall lipophilicity (LogP), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Therapeutic areas where cyclopropyl-containing compounds have shown promise include antivirals, oncology (as kinase inhibitors), and neuroscience (as receptor modulators).[5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is derived from standard safety data sheets.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), a lab coat, and safety goggles or a face shield.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. Room temperature storage is generally acceptable.

-

Spill Management: In case of a spill, collect the solid material mechanically (sweep up) and place it in a suitable container for disposal. Avoid creating dust.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|

| GHS07 | Warning |

| H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]

- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2003045924A1 - Substituted aryl 1,4-pyrazine derivatives - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 2-amino-2-cyclopropylacetate hydrochloride

This guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-amino-2-cyclopropylacetate hydrochloride and details the requisite experimental protocols for their thorough characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's fundamental characteristics for its application in synthesis, formulation, and quality control.

Compound Identification and Rationale for Hydrochloride Salt Form

This compound is a non-proteinogenic amino acid ester. The presence of the cyclopropyl ring introduces conformational rigidity, a feature often sought in medicinal chemistry to enhance binding affinity and metabolic stability. As with many amino acid esters, this compound is frequently supplied as a hydrochloride salt. This formulation strategy is deliberately employed to enhance the stability and solubility of the compound in aqueous media, which is crucial for many pharmaceutical applications. The salt form protects the primary amine from degradation and facilitates handling and formulation processes.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | Methyl amino(cyclopropyl)acetate hydrochloride, Methyl 2-Amino-2-cyclopropaneacetate hydrochloride | [1][2] |

| CAS Number | 535936-86-8 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 165.62 g/mol | [1][3] |

| Chemical Structure |  |

Known Physicochemical Properties

The publicly available data for this compound is primarily found in commercial supplier catalogs. While useful, it is important to note that some of these properties may be predicted rather than experimentally determined and may lack comprehensive validation.

Table 2: Reported Physicochemical Properties

| Property | Value | Source | Notes |

| Physical Form | Solid | [4] | Expected for a hydrochloride salt at room temperature. |

| Boiling Point | 162 °C at 760 mmHg | [1][2] | This value may correspond to the free base as salts typically decompose at high temperatures rather than boil. Experimental verification is recommended. |

| Density | 1.147 g/cm³ | [1][2] | Likely a predicted value. |

| Melting Point | Not available | [1][2][4] | This is a critical parameter that requires experimental determination. |

| Solubility | No quantitative data available. Generally soluble in water and polar protic solvents; sparingly soluble in non-polar organic solvents. | [5] | The hydrochloride salt form enhances aqueous solubility. For reactions in non-polar organic solvents, conversion to the free base is often necessary.[5] |

| pKa | Not available | The pKa of the protonated amine is a crucial parameter for understanding its behavior in solution and for developing analytical methods. This must be determined experimentally. |

Experimental Protocols for Full Physicochemical Characterization

To address the gaps in the available data, this section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical characteristics of this compound. The causality behind experimental choices is explained to ensure a robust and self-validating approach.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow of experiments to fully characterize the compound.

References

An In-depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate Hydrochloride: A Glycine Derivative for Neurological Research

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-2-cyclopropylacetate hydrochloride, a conformationally constrained glycine derivative with significant potential in neuroscience research and drug development. By incorporating a cyclopropyl ring, this molecule offers unique steric and electronic properties that distinguish it from endogenous glycine, making it a valuable tool for probing the structure and function of glycine- and glutamate-responsive systems in the central nervous system (CNS). This document will delve into the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it will explore its putative biological targets, including glycine transporters and glutamate receptors, and provide field-proven insights into its potential applications and experimental workflows for its investigation.

Introduction: The Significance of Constrained Glycine Analogs in Neuroscience

Glycine is a fundamental neurotransmitter in the CNS, acting as both an inhibitory neurotransmitter via strychnine-sensitive glycine receptors (GlyRs) and as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1] The modulation of glycinergic and glutamatergic neurotransmission is a cornerstone of therapeutic strategies for a multitude of neurological and psychiatric disorders, including schizophrenia, chronic pain, and epilepsy.

The development of glycine derivatives with restricted conformational flexibility, such as those containing a cyclopropyl moiety, offers a powerful approach to dissect the complex pharmacology of these systems. The rigid cyclopropyl group in this compound locks the α-carbon substituent, providing a specific three-dimensional structure that can lead to enhanced selectivity and potency for its molecular targets compared to the highly flexible native glycine molecule. This guide will serve as a technical resource for researchers aiming to leverage the unique properties of this compound in their investigations.

Physicochemical Properties and Data

This compound is a white solid that is soluble in water.[2] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it suitable for use in biological assays.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| CAS Number | 535936-86-8 | [2][3] |

| IUPAC Name | methyl 2-amino-2-cyclopropylacetate;hydrochloride | [3] |

| Synonyms | Methyl-2-Amino-2-Cyclopropyla Cetate Hydrochloride, Methyl 2-Amino-2-Cyclopropaneacetatehydrochloride, Amino-Cyclopropyl-Acetic Acid Methyl Ester Hydrochloride | [3] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature | [4] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a general and robust synthetic route can be devised based on established methods for the preparation of α-amino acid esters. The following represents a logical and experimentally sound approach.

Proposed Synthetic Pathway

A common method for the synthesis of α-amino cyclopropyl esters involves the amination of a suitable cyclopropyl precursor.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

PART 1: Synthesis of Methyl 2-amino-2-cyclopropylacetate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the starting material, methyl 2-cyclopropylacetate, in a suitable solvent such as carbon tetrachloride.

-

Bromination: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-bromo-2-cyclopropylacetate.

-

Amination: Dissolve the crude bromo-ester in a suitable solvent and react with an ammonia source (e.g., a solution of ammonia in methanol or liquid ammonia) at low temperature in a sealed vessel.

-

Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

PART 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified methyl 2-amino-2-cyclopropylacetate in a dry, aprotic solvent such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic and Chromatographic Methods

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the cyclopropyl protons, the α-proton, the methyl ester protons, and the amine protons (which may be broad or exchange with D₂O). | Structural confirmation and purity assessment. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, the α-carbon, the ester carbonyl carbon, and the methyl ester carbon. | Structural confirmation. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (m/z = 129.16) and characteristic fragmentation patterns. | Confirmation of molecular weight and structure. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions (e.g., reversed-phase with a suitable mobile phase). | Purity determination and quantification.[5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for the amine N-H bonds, the ester C=O bond, and C-H bonds of the cyclopropyl and methyl groups. | Confirmation of functional groups. |

Example Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Putative Biological Targets and Mechanism of Action

The structural similarity of this compound to glycine suggests that it is likely to interact with proteins that bind to or transport glycine. The primary putative targets are the glycine transporters (GlyTs) and the glycine-binding site of NMDA receptors.

Glycine Transporters (GlyT1 and GlyT2)

Glycine transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and influencing both inhibitory and excitatory neurotransmission.[6]

-

GlyT1: Primarily located on glial cells surrounding both glycinergic and glutamatergic synapses. Inhibition of GlyT1 increases synaptic glycine levels, enhancing NMDA receptor function.[7][8]

-

GlyT2: Predominantly found on presynaptic terminals of glycinergic neurons and is crucial for replenishing vesicular glycine stores.[6] Inhibition of GlyT2 is being explored for the treatment of chronic pain.[1]

The cyclopropyl group of this compound may confer selectivity for one GlyT subtype over the other.

NMDA Receptors

NMDA receptors are ionotropic glutamate receptors that require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine-binding site on the GluN1 subunit of the NMDA receptor is a key regulatory site.[9] Conformationally constrained glycine derivatives have been shown to act as agonists, partial agonists, or antagonists at this site.

Investigating the Mechanism of Action: A Proposed Workflow

Caption: A logical workflow for elucidating the mechanism of action of this compound.

Experimental Protocols for Biological Evaluation

The following are generalized, yet detailed, protocols for assessing the biological activity of this compound.

Glycine Transporter Inhibition Assay (Radiolabeled Uptake)

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing a specific glycine transporter subtype.[10]

Materials:

-

HEK293 cells stably expressing human GlyT1 or GlyT2

-

[³H]Glycine

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

This compound stock solution

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Plating: Plate the GlyT-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: On the day of the experiment, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Add a solution containing [³H]Glycine to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail.

-

Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

NMDA Receptor Activity Assay (Electrophysiology)

This protocol uses two-electrode voltage-clamp or patch-clamp electrophysiology to measure the effect of the compound on NMDA receptor-mediated currents in Xenopus oocytes or cultured neurons.

Materials:

-

Xenopus oocytes injected with cRNA for GluN1 and a GluN2 subunit, or cultured hippocampal neurons.

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

-

Glutamate and glycine stock solutions.

-

This compound stock solution.

-

Electrophysiology rig with amplifier, electrodes, and data acquisition system.

Procedure:

-

Cell Preparation: Prepare the oocytes or neurons for recording.

-

Baseline Recording: Obtain a stable baseline recording of membrane current in the presence of glutamate.

-

Co-agonist Application: Apply a saturating concentration of glycine to elicit a maximal NMDA receptor-mediated current.

-

Test Compound Application: Apply varying concentrations of this compound in the presence of glutamate and observe its effect on the current.

-

Data Analysis: Measure the peak current amplitude at each concentration of the test compound. Determine if the compound acts as an agonist (elicits a current on its own), a partial agonist (elicits a submaximal current and inhibits the glycine response), or an antagonist (inhibits the glycine-evoked current). Calculate EC₅₀ or IC₅₀ values as appropriate.

Conclusion and Future Directions

This compound represents a valuable chemical tool for the study of glycinergic and glutamatergic neurotransmission. Its conformationally restricted structure holds the promise of enhanced selectivity and potency for specific molecular targets within these complex systems. While direct experimental data for this specific compound is limited in the public domain, the information presented in this guide, based on the well-established chemistry and pharmacology of related glycine derivatives, provides a solid foundation for its synthesis, characterization, and biological evaluation.

Future research should focus on the detailed pharmacological profiling of this compound to determine its precise mechanism of action, including its affinity and selectivity for GlyT1, GlyT2, and various NMDA receptor subtypes. Such studies will be instrumental in unlocking the full potential of this compound as a research tool and as a potential lead for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HPLC Analysis of Active Drug and Amino Acids in a Formulation | SIELC Technologies [sielc.com]

- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate hydrochloride for Drug Discovery Professionals

This guide provides an in-depth technical overview of Methyl 2-amino-2-cyclopropylacetate hydrochloride, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, quality control, and strategic applications, while also providing a practical survey of reliable commercial suppliers.

Introduction: The Strategic Value of Constrained Amino Acids

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Non-natural, conformationally constrained amino acids are critical tools in this endeavor. This compound (CAS 535936-86-8) is a prime example of such a reagent.[1][2] Its structure, which incorporates a cyclopropyl ring adjacent to the α-carbon, imparts significant conformational rigidity. This structural feature is highly sought after by medicinal chemists to:

-

Enhance Potency: By locking the molecule into a bioactive conformation, it can improve binding affinity to biological targets.

-

Increase Selectivity: A rigid structure can reduce off-target binding, thereby minimizing side effects.

-

Improve Metabolic Stability: The cyclopropyl group can shield adjacent bonds from metabolic enzymes, prolonging the compound's half-life.

-

Modulate Physicochemical Properties: The introduction of this unique moiety can fine-tune properties like solubility and lipophilicity.

This guide serves as a comprehensive resource for effectively utilizing this versatile building block in your research and development programs.

Chemical Properties & Identification

A foundational understanding of the molecule's properties is paramount for its successful application.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 535936-86-8 (for the racemate hydrochloride) | American Elements[1] |

| Molecular Formula | C₆H₁₂ClNO₂ | American Elements[1] |

| Molecular Weight | 165.62 g/mol | American Elements[1] |

| Appearance | White to light brown solid | MedchemExpress[4] |

| Chirality | Exists as a racemate and as individual (R) and (S) enantiomers. The (S)-enantiomer has CAS 138326-68-8. | Sigma-Aldrich |

The hydrochloride salt form is typically supplied to enhance the stability and solubility of the free amine, making it more amenable for storage and use in subsequent synthetic steps.[5]

Synthesis and Quality Control

While end-users will typically procure this reagent commercially, understanding its synthesis provides insight into potential impurities and informs quality assessment. A common synthetic approach involves the Kulinkovich cyclopropanation of an appropriate N-protected glycine methyl ester derivative, followed by deprotection.

Illustrative Synthetic Workflow

Caption: A generalized synthetic route to the target compound.

Experimental Protocol: Quality Control via NMR

Verifying the identity and purity of the starting material is a self-validating step that ensures the reliability of downstream experiments.

Objective: To confirm the structure and assess the purity of a commercial batch of this compound.

Materials:

-

Sample of this compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Lock and shim the NMR spectrometer according to standard procedures.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to expect are:

-

A multiplet for the methine proton (α-CH).

-

A singlet for the methyl ester protons (-OCH₃).

-

A complex multiplet system in the upfield region for the cyclopropyl protons (-CH₂-CH₂-).

-

A broad singlet for the amine protons (-NH₃⁺), which may exchange with residual water in the solvent.

-

-

Data Analysis:

-

Identity Confirmation: Compare the observed chemical shifts and coupling patterns with reference spectra from the supplier or literature.

-

Purity Assessment: Integrate the peaks corresponding to the compound and any impurity signals. The relative integration values provide a quantitative measure of purity. Pay close attention to residual solvents from the synthesis or purification (e.g., diethyl ether, ethyl acetate, dioxane).

-

This protocol ensures that the material meets the specifications required for your synthesis, preventing costly and time-consuming failures later.

Applications in Drug Development

The true value of this reagent lies in its application as a strategic building block. Its incorporation into a lead molecule can be a key step in an optimization campaign.

Workflow for Incorporating the Building Block

Caption: Decision workflow for using the title compound in lead optimization.

As a derivative of glycine, this compound is frequently used in peptide synthesis and as a precursor for more complex heterocyclic systems.[4] Its unique cyclopropyl group makes it a valuable tool in creating compounds for various research areas, including the development of drugs for neurological disorders.[5]

Commercial Suppliers and Procurement

The reliable sourcing of key building blocks is a critical, yet often overlooked, aspect of research efficiency. Below is a comparative table of reputable commercial suppliers for this compound and its chiral variants.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck) | (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 | 97% | Offers the (S)-enantiomer, which is often preferred for chiral drug development.[6][7] |

| American Elements | This compound | 535936-86-8 | Can be produced in high and ultra-high purity forms. | Specializes in high-purity materials and can produce to customer specifications.[1] |

| MedchemExpress | This compound | 535936-86-8 | >98% (typical) | Provides detailed storage information and classifies it as a glycine derivative.[4] |

| Combi-Blocks | (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 | ≥97% | A well-known supplier of building blocks for combinatorial chemistry and drug discovery.[8] |

| TCI Chemicals | (Related unnatural amino acids) | N/A | Varies | While not listing this specific compound, TCI is a major supplier of other unnatural amino acid derivatives.[9] |

| Biosynth | This compound | 535936-86-8 | N/A | A global supplier with a broad catalog of chemicals for life sciences.[10] |

| BLD Pharm | (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 | 97% | Offers online ordering and provides access to analytical data like NMR and HPLC.[11] |

Supplier Selection Workflow

Caption: A robust workflow for sourcing and qualifying chemical reagents.

Handling, Storage, and Safety

Proper handling is crucial for both user safety and maintaining the integrity of the compound.

-

Storage: The compound should be stored at 4°C in a tightly sealed container, away from moisture, to prevent degradation.[4] For long-term storage in solution, -80°C is recommended.[4]

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material is classified as a warning with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its ability to impart conformational constraint makes it an invaluable building block for overcoming common challenges in drug discovery, from enhancing potency to improving metabolic stability. By understanding its properties, sourcing it from reliable suppliers, and verifying its quality, research organizations can effectively leverage this reagent to accelerate their discovery programs and develop novel therapeutics.

References

- 1. americanelements.com [americanelements.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 2-amino-2-cyclopropylacetate | C6H11NO2 | CID 14040494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl ethanoate | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. Methyl 2-Amino-2-methylpropanoate Hydrochloride | 15028-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 535936-86-8 | KWA93686 [biosynth.com]

- 11. 138326-68-8|(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-amino-2-cyclopropylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS No: 535936-86-8). As a key building block in medicinal chemistry and drug development, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for the recommended procedures.

Compound Profile and Significance

This compound is a non-proteinogenic amino acid ester derivative.[1] Its structure, featuring a reactive cyclopropyl group and an amino ester moiety, makes it a valuable synthon for introducing unique conformational constraints and metabolic stability in drug candidates.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.[3]

Chemical Structure:

Hazard Identification and Risk Assessment

Based on the hazard statements for the stereoisomer (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, the following potential hazards should be assumed[4]:

-

H302: Harmful if swallowed.

Toxicological Insights

The amino group, while protonated as a hydrochloride salt, can still interact with biological systems. The ester functionality introduces the potential for hydrolysis in vivo. The cyclopropyl ring, while generally stable, can in some contexts be metabolized to reactive species. Therefore, systemic effects following significant exposure cannot be entirely ruled out.

Physical and Chemical Hazards

As a solid, the primary physical hazard is the potential for dust formation and inhalation.[5] While not characterized as explosive, fine dusts of organic compounds can form explosive mixtures with air.[7] In the event of a fire, thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[8][9]

The following table summarizes the key physicochemical data for this compound:

| Property | Value | Source |

| CAS Number | 535936-86-8 | [10][11][12] |

| Molecular Formula | C₆H₁₂ClNO₂ | [11][12] |

| Molecular Weight | 165.62 g/mol | [4][11][12] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room Temperature | [1][4] |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For weighing and transferring, a chemical fume hood is strongly recommended to prevent inhalation of dust particles.[13]

-

Static Control: For handling larger quantities, measures to prevent static discharge should be implemented, such as grounding of equipment.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[13]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[14]

-

Body Protection: A laboratory coat is required. For larger scale operations, a chemical-resistant apron may be necessary.[13]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[15]

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound:

Caption: A typical workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring the safety of all laboratory personnel.

Storage

-

Store in a tightly sealed, properly labeled container.[8]

-

Keep in a cool, dry, and well-ventilated area.[8]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[9][16] The hydrochloride salt will react with bases to liberate the free amine.[17]

Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials and empty containers should be treated as hazardous waste.[18]

-

Do not allow the material to enter drains or waterways.[8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[8][14]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][8]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][9]

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Firefighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][18]

-

Specific hazards: As in any fire, wear a self-contained breathing apparatus and full protective gear.[8] Thermal decomposition can produce hazardous gases.[9]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with diligent adherence to the protocols outlined in this guide, will ensure a safe and productive research environment. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety guidelines before commencing work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 [sigmaaldrich.com]

- 5. phytotechlab.com [phytotechlab.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. americanelements.com [americanelements.com]

- 12. This compound | 535936-86-8 | KWA93686 [biosynth.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. capotchem.cn [capotchem.cn]

A Technical Guide to the Solubility of Methyl 2-amino-2-cyclopropylacetate hydrochloride for Researchers and Drug Development Professionals

Abstract

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile across a range of solvents is paramount for its effective application in drug discovery and development, influencing everything from reaction kinetics to formulation strategies. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed protocols to ascertain its solubility in various solvent systems. The subsequent sections will delve into the known physicochemical properties of the compound, the key factors governing its solubility, and a step-by-step experimental workflow for precise solubility determination.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with solubility being a primary hurdle. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, solubility is a critical determinant of bioavailability, processability, and ultimately, therapeutic efficacy.[1][2] In the context of organic synthesis, the solubility of reactants dictates the choice of solvent, reaction concentration, and purification methods. For formulation scientists, understanding the solubility of a compound is fundamental to designing stable and effective dosage forms.[1] This guide, therefore, aims to provide a robust framework for approaching the solubility assessment of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior. This compound is the hydrochloride salt of an amino acid ester. The presence of the ionizable amino group and the ester functionality, combined with the non-polar cyclopropyl ring, results in a molecule with mixed polarity.

| Property | Value | Source |

| Chemical Formula | C6H12ClNO2 | [3][4] |

| Molecular Weight | 165.62 g/mol | [3][4] |

| Appearance | Solid | |

| LogP (estimated) | 1.39900 | [5] |

| Boiling Point (estimated) | 162°C at 760 mmHg | [3][5] |

| Density (estimated) | 1.147 g/cm³ | [3][5] |

The hydrochloride salt form significantly influences its properties, particularly its solubility in polar solvents. As a salt, it is expected to be more polar and have a higher affinity for polar solvents compared to its free base form.[6] The estimated LogP value suggests a moderate degree of lipophilicity.

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is a complex interplay of various factors. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.[7][8] For this compound, the following factors are of primary importance:

-

Polarity of the Solvent: Due to its ionic nature as a hydrochloride salt, the compound is anticipated to exhibit higher solubility in polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate the charged amine group and the chloride ion through ion-dipole interactions and hydrogen bonding.[9] In contrast, its solubility is expected to be significantly lower in non-polar aprotic solvents like hexane and toluene.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

pH of the Solution: The pH of the aqueous medium will have a profound impact on the solubility of this compound. The amino group has a specific pKa value, and the extent of its ionization is pH-dependent. In acidic solutions, the amine will be protonated, favoring the more soluble salt form. As the pH increases towards and beyond the pKa of the amino group, the equilibrium will shift towards the less soluble free base form.[2][10]

-

Crystal Structure: The crystalline form (polymorph) of the solid can influence its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to their lower lattice energy.[10]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available public data, an experimental approach is necessary to determine the precise solubility of this compound. The isothermal equilibrium method is a robust and widely accepted technique for this purpose.[9]

Materials and Equipment

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process:

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 535936-86-8 | KWA93686 [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

Navigating the Stability Landscape of Methyl 2-amino-2-cyclopropylacetate Hydrochloride: A Technical Guide for Researchers

Introduction: The Significance of a Stable Intermediate

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a crucial building block in medicinal chemistry and drug discovery, valued for its unique cyclopropyl moiety which can impart desirable conformational constraints and metabolic stability to target molecules. As with any reactive chemical intermediate, ensuring its integrity from receipt to reaction is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, moving beyond simplistic data sheet recommendations to offer a deeper understanding of the underlying chemical principles. For researchers and drug development professionals, this knowledge is critical for mitigating the risk of using degraded material, which can lead to failed syntheses, impure products, and misleading biological data.

Pillar 1: Understanding the Inherent Chemical Stability

The stability of this compound is governed by the interplay of its functional groups: a methyl ester, a primary amine, and the cyclopropyl ring, all in the form of a hydrochloride salt. Several potential degradation pathways must be considered.

Hydrolytic Degradation: The Primary Concern

The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester to form 2-amino-2-cyclopropylacetic acid.[1][2][3] This reaction can be catalyzed by both acid and base.[1][4]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can undergo saponification, a typically faster process involving the direct attack of a hydroxide ion on the carbonyl carbon.

Given that the compound is supplied as a hydrochloride salt, the inherent acidity could potentially contribute to slow hydrolysis if significant moisture is present.

Oxidative Degradation

While less common for this specific structure compared to molecules with more susceptible functional groups (like thiols or phenols), oxidation should not be entirely dismissed.[1][5] The primary amine could theoretically be a site for oxidation, although this would likely require strong oxidizing conditions.

Solid-State Stability and the Role of the Hydrochloride Salt

The formulation of the compound as a hydrochloride salt significantly enhances its stability compared to the free base. The protonated amine is less nucleophilic and less prone to side reactions such as self-condensation. However, hydrochloride salts are often hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[][7][8][9] This absorbed water can then act as a reagent for hydrolytic degradation, even in the solid state.[8]

The solid-state stability of amino acids and their salts is a complex field, with factors such as crystal form (polymorphism) and the presence of impurities playing a significant role.[10][11][12] While specific data for this compound is not publicly available, the general principles of solid-state chemistry suggest that maintaining a dry environment is critical.

Pillar 2: Recommended Storage and Handling – A Self-Validating System

Based on the chemical principles outlined above, a robust storage and handling protocol is essential. The primary objective is to mitigate the risks of hydrolysis and moisture absorption.

Storage Conditions: A Data-Driven Recommendation

There is some discrepancy in supplier recommendations, with some suggesting room temperature storage and others refrigeration (4°C).[13] For long-term storage, a more conservative approach is warranted.

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | Lower temperatures slow down the rate of all chemical reactions, including potential degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | While oxidation is a lesser concern, storage under an inert atmosphere displaces moisture-laden air, further protecting the compound. |

| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects from light, which can be a factor in the degradation of some organic molecules. |

| Dessication | Store within a desiccator containing a suitable drying agent (e.g., Drierite) | This is a critical step to minimize exposure to ambient humidity, especially during frequent use. |

For short-term use and in-lab transit, room temperature storage is likely acceptable, provided the container is kept tightly sealed.

Handling Protocols: Minimizing Exposure

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: If possible, handle the compound under a stream of inert gas or within a glove box.

-

Minimize Exposure Time: Weigh out the required amount of material quickly and promptly reseal the container.

-

Avoid Contamination: Use clean, dry spatulas and weighing vessels.

Pillar 3: Stability Assessment – Methodologies and Workflows

For critical applications, such as in GMP environments or pivotal preclinical studies, verifying the stability of the compound may be necessary. Forced degradation studies are a key tool for this purpose.[1][4][14]

Forced Degradation (Stress Testing) Workflow

This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential impurities.

Caption: Workflow for a forced degradation study.

Key Analytical Techniques for Stability Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for assessing purity and quantifying degradation products. A stability-indicating method is one that can separate the intact compound from all potential degradation products.[15][16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products by providing molecular weight information.[15][]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information on any isolated degradation products.

Conclusion: A Proactive Approach to Chemical Integrity

The stability of this compound is robust under appropriate conditions, largely due to its formulation as a hydrochloride salt. However, its susceptibility to hydrolysis, exacerbated by the potential for hygroscopicity, necessitates careful storage and handling. By understanding the underlying chemical principles and implementing the recommended protocols, researchers can ensure the integrity of this valuable building block, leading to more reliable and reproducible scientific outcomes. A proactive approach to stability is a cornerstone of good laboratory practice and is essential for the successful advancement of research and development programs.

References

- 1. ajpsonline.com [ajpsonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. longdom.org [longdom.org]

- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. agilent.com [agilent.com]

Methodological & Application

Synthesis of Methyl 2-amino-2-cyclopropylacetate hydrochloride: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol and technical insights for the synthesis of Methyl 2-amino-2-cyclopropylacetate hydrochloride, a valuable non-proteinogenic amino acid derivative. This compound serves as a critical building block in medicinal chemistry and drug development, where the introduction of the cyclopropyl moiety can impart unique conformational constraints and metabolic stability to parent molecules.[1]

This document is intended for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and supported by authoritative references, ensuring a reliable and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is the methyl ester hydrochloride salt of 2-amino-2-cyclopropylacetic acid. The ester and hydrochloride forms enhance the compound's solubility and stability, making it a more convenient precursor for further chemical transformations, such as peptide synthesis.

The chosen synthetic strategy is the direct esterification of the parent amino acid, 2-amino-2-cyclopropylacetic acid, using a mild and efficient method. Traditional Fischer esterification often requires harsh conditions, such as refluxing in strong acids, which can be detrimental to sensitive substrates. A superior and more contemporary approach involves the use of trimethylchlorosilane (TMSCl) in methanol. This method offers several advantages:

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature.

-

High Yields: This method is known to produce good to excellent yields for a variety of amino acids.[2]

-

Convenience: The in-situ generation of hydrochloric acid from TMSCl and methanol simplifies the procedure and avoids the handling of corrosive gaseous HCl.[2][3]

The reaction mechanism involves the activation of the carboxylic acid group by silylation, followed by nucleophilic attack by methanol. The TMSCl also serves to protect the amino group as its hydrochloride salt, preventing side reactions.

Experimental Protocol

This protocol is adapted from the general procedure for amino acid methyl ester hydrochloride synthesis developed by Li and Sha.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-2-cyclopropylacetic acid | ≥98% | Commercially Available | Starting material. |

| Trimethylchlorosilane (TMSCl) | ≥99% | Commercially Available | Reagent grade, freshly distilled if necessary. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available | Use of anhydrous solvent is critical. |

| Diethyl ether | Anhydrous | Commercially Available | For washing the product. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stir plate

-

Septum and needles for inert atmosphere (optional but recommended)

-

Glass funnel

-

Rotary evaporator

-

High-vacuum pump

-

Standard laboratory glassware

Safety Precautions

Trimethylchlorosilane (TMSCl) is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.

-

Corrosive: Causes severe skin burns and eye damage.

-

Flammable: Keep away from heat, sparks, and open flames.

-

Reactive: Reacts with moisture to produce corrosive hydrogen chloride gas.

Always wear appropriate personal protective equipment (PPE), including:

-

Safety goggles and a face shield

-

Chemical-resistant gloves (nitrile or neoprene)

-

A flame-retardant lab coat

Ensure that an emergency eye wash station and safety shower are readily accessible.

Synthetic Procedure

Caption: Synthetic workflow for this compound.

Step-by-Step Instructions:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-cyclopropylacetic acid (1.0 eq.).

-

Under a nitrogen or argon atmosphere (optional but recommended to minimize moisture), slowly add freshly distilled trimethylchlorosilane (2.0 eq.) to the flask while stirring. The addition should be done carefully as the reaction can be exothermic.

-

After the addition of TMSCl, add anhydrous methanol (approximately 10 mL per gram of amino acid). The mixture may initially be a suspension.

-

Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid. Reaction times are typically in the range of 12 to 24 hours.[2] For substrates with poor solubility, longer reaction times may be necessary.[2]

-

Upon completion of the reaction, concentrate the mixture using a rotary evaporator to remove the excess methanol and TMSCl.

-

The resulting residue is then triturated with anhydrous diethyl ether to precipitate the product as a white solid.

-

Collect the solid by vacuum filtration and wash it with several portions of anhydrous diethyl ether to remove any remaining impurities.

-

Dry the collected solid under high vacuum to afford the final product, this compound.

Characterization and Expected Results

The final product should be a white to off-white solid. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | ≥97% (by NMR or HPLC) |

| Storage | Store at room temperature in a dry, well-sealed container. |

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, D₂O): The spectrum is expected to show a singlet for the methyl ester protons (around 3.8 ppm), a multiplet for the alpha-proton, and multiplets for the cyclopropyl protons.

-

¹³C NMR (100 MHz, D₂O): The spectrum should show a signal for the ester carbonyl carbon (around 170 ppm), the methyl ester carbon (around 53 ppm), the alpha-carbon, and the carbons of the cyclopropyl ring.

-

Mass Spectrometry (ESI-MS): Calculated for [M+H]⁺ (free base, C₆H₁₁NO₂): 129.08. Found: m/z = 130.1 [M+H]⁺.

Discussion and Conclusion

The presented protocol outlines a reliable and efficient synthesis of this compound. The use of trimethylchlorosilane in methanol provides a mild and convenient alternative to harsher esterification methods. This procedure is amenable to a range of scales, making it suitable for both discovery and process chemistry applications. The resulting product is a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

References

Application and Protocol for the Chromatographic Purification of Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Introduction: The Critical Role of Purity for a Novel Building Block

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic amino acid ester of significant interest in drug discovery and development. Its constrained cyclopropyl ring introduces conformational rigidity into peptide backbones, a feature that can enhance metabolic stability, receptor binding affinity, and oral bioavailability of peptide-based therapeutics. As a chiral building block, the enantiomeric purity of this compound is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This application note provides a comprehensive guide to the purification of this compound using Hydrophilic Interaction Chromatography (HILIC). We will delve into the rationale for selecting HILIC over traditional reversed-phase chromatography for this polar molecule. Furthermore, we will present a detailed protocol for achiral purification to isolate the compound from reaction impurities, followed by a robust method for chiral separation to ensure high enantiomeric excess. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy for this valuable synthetic intermediate.

The Challenge of Purifying Polar Molecules: Why HILIC is the Solution

Highly polar compounds like this compound are notoriously difficult to retain and separate using conventional reversed-phase high-performance liquid chromatography (RP-HPLC).[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Polar analytes have a low affinity for the stationary phase and tend to elute at or near the void volume, resulting in poor separation from other polar impurities. While techniques like ion-pairing can be employed to enhance retention in RP-HPLC, they can be complex to develop, may not be compatible with mass spectrometry (MS), and can lead to column contamination.[2]

Hydrophilic Interaction Chromatography (HILIC) offers an elegant solution to this challenge.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target compound, can partition into this aqueous layer and are retained. The elution of analytes is then achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This "reversed" elution order compared to RP-HPLC provides excellent retention and selectivity for polar compounds.

Part 1: Achiral Purification by Hydrophilic Interaction Chromatography (HILIC)

This protocol details the purification of crude this compound from potential polar and non-polar impurities.

Experimental Workflow: Achiral HILIC Purification

Caption: Workflow for the achiral purification of this compound.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| This compound | Crude | N/A |

| Acetonitrile (ACN) | HPLC or LC-MS Grade | Major chemical supplier |

| Water | Deionized (DI) or Milli-Q | In-house or commercial |

| Ammonium Formate | LC-MS Grade | Major chemical supplier |

| Formic Acid | LC-MS Grade | Major chemical supplier |

| HILIC Column (e.g., Amide, Silica, or Zwitterionic) | Analytical or Preparative | Waters, Agilent, Phenomenex, etc. |

Protocol: Achiral HILIC Purification

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in deionized water. Adjust the pH to approximately 3.0 with formic acid. This volatile buffer system is ideal for subsequent analysis by mass spectrometry.[6]

-

Mobile Phase B (Organic): Use 100% acetonitrile.

-

-

Sample Preparation:

-

Dissolve the crude this compound in a mixture of 90% acetonitrile and 10% Mobile Phase A to a concentration of approximately 1-5 mg/mL. Ensure the sample is fully dissolved. If solubility is an issue, sonication may be used. The sample diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.

-

-

HPLC System and Column:

-

Column: An amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm) is a good starting point due to its excellent retention for a wide range of polar compounds. Alternatively, a bare silica or zwitterionic HILIC column can be used.[7][8]

-

Column Temperature: 30 °C.

-

Detector: A UV detector at a low wavelength (e.g., 205-220 nm) can be used. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for more universal detection.[8]

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min for an analytical column (e.g., 2.1 mm ID). This will need to be scaled for preparative chromatography.

-

Injection Volume: 1-5 µL.

-

Gradient Program:

-

Start with a high percentage of organic solvent to ensure retention of the polar analyte.

-

A typical gradient would be:

-

0-1 min: 95% B

-

1-10 min: Gradient from 95% B to 70% B

-

10-12 min: Hold at 70% B

-

12.1-15 min: Return to 95% B and re-equilibrate.

-

-

-

The gradient can be optimized based on the separation of the target compound from its impurities.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the main peak of interest.

-

Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same HILIC system.

-

Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by high vacuum) to obtain the purified this compound.

-

Part 2: Chiral Separation of Methyl 2-amino-2-cyclopropylacetate Enantiomers

For applications in drug development, ensuring the enantiomeric purity of a chiral building block is non-negotiable. This section provides a protocol for the chiral separation of the enantiomers of Methyl 2-amino-2-cyclopropylacetate. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the enantioseparation of amino acid derivatives.[9][10][11]

Experimental Workflow: Chiral Separation

Caption: Workflow for the chiral separation and analysis of Methyl 2-amino-2-cyclopropylacetate enantiomers.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| Purified this compound | Racemic or Enantioenriched | From achiral purification |

| Hexane or Heptane | HPLC Grade | Major chemical supplier |

| 2-Propanol (IPA) or Ethanol (EtOH) | HPLC Grade | Major chemical supplier |

| Trifluoroacetic Acid (TFA) or Diethylamine (DEA) | HPLC Grade | Major chemical supplier |